molecular formula C20H20O5 B10877784 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No.: B10877784
M. Wt: 340.4 g/mol
InChI Key: MDJUROSSSXYPBE-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[c]furan-4-one family, characterized by a seven-membered cycloheptane ring fused with a furanone moiety. Key structural features include:

  • Substituents: A 3-ethoxy-4-hydroxyphenyl group at position 6, a methoxy group at position 8, and methyl groups at positions 1 and 2.
  • Molecular formula: C₁₉H₂₀O₅ (calculated molecular weight: 326.343 g/mol) .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-one

InChI

InChI=1S/C20H20O5/c1-5-24-17-9-13(6-7-15(17)21)14-8-16(22)19-11(2)25-12(3)20(19)18(10-14)23-4/h6-10,21H,5H2,1-4H3

InChI Key

MDJUROSSSXYPBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(OC(=C3C(=C2)OC)C)C)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Precursor Molecules

The most widely documented approach involves sequential functionalization of a preassembled cyclohepta[c]furan core. A representative route begins with 1,3-dimethyl-8-methoxy-4H-cyclohepta[c]furan-4-one, which undergoes Friedel-Crafts acylation with 3-ethoxy-4-hydroxybenzoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) . This step introduces the aryl moiety at position 6, achieving yields of 58–62% after purification via silica gel chromatography . Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction temperature0–5°CPrevents decomposition of acid-sensitive groups
SolventAnhydrous dichloromethaneEnhances acylation efficiency
Molar ratio (AlCl₃:substrate)1.2:1Minimizes side reactions

Post-acylation, demethylation of the 4-hydroxy group is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, preserving the ethoxy group from cleavage .

One-Pot Iodination/Suzuki-Miyaura Coupling Strategy

Recent advances employ tandem iodination and cross-coupling reactions to construct the aryl-furan system. As demonstrated for analogous cyclohepta[b]furanones , this method involves:

  • Iodination : Treating the furan precursor with N-iodosuccinimide (NIS) in dichloromethane at ambient temperature (22–25°C) for 1 hour, achieving >90% conversion .

  • Suzuki-Miyaura Coupling : Reacting the iodinated intermediate with 3-ethoxy-4-hydroxyphenylboronic acid using PdCl₂(dppf) (1 mol%) and K₃PO₄ in 1,4-dioxane/H₂O (10:1) at 100°C for 12–15 hours .

Key advantages include fewer purification steps and improved regioselectivity. Reported yields for this tandem approach range from 50–77% depending on substituent electronic effects .

Protecting Group Strategies for Hydroxyl and Methoxy Functions

The simultaneous presence of ethoxy, hydroxy, and methoxy groups necessitates orthogonal protection:

  • Ethoxy Group : Introduced via Williamson ether synthesis using ethyl bromide and potassium carbonate in DMF at 80°C .

  • Phenolic -OH : Protected as tert-butyldimethylsilyl (TBDMS) ethers using TBDMS-Cl and imidazole in DMF, achieving 94–97% protection efficiency .

  • Methoxy Group : Typically retained without protection due to its stability under most coupling conditions .

Deprotection of the TBDMS group is accomplished with tetra-n-butylammonium fluoride (TBAF) in THF, restoring the free phenol with >99% yield .

Catalytic System Optimization

Palladium catalysts significantly influence coupling efficiency in aryl-furan bond formation:

CatalystLigandYield (%)Side Products
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene77<5%
Pd(PPh₃)₄Triphenylphosphine4812–15%
Pd(OAc)₂XPhos658%

Data adapted from Suzuki-Miyaura protocols show PdCl₂(dppf) provides optimal activity while minimizing homo-coupling of boronic acids.

Solvent and Temperature Effects on Cyclization

Final cyclization to form the seven-membered ring is highly solvent-dependent:

  • Toluene : Promotes entropically favored transition states via high-boiling azeotrope formation (yield: 68%) .

  • DMAc (Dimethylacetamide) : Enhances solubility of polar intermediates but reduces yield to 52% due to competing decomposition .

  • Microwave Assistance : Cyclization at 150°C for 20 minutes under microwave irradiation improves yield to 81% while reducing reaction time from 12 hours to 30 minutes .

Chromatographic Purification and Characterization

Final purification employs gradient elution on silica gel (hexane:ethyl acetate 4:1 → 1:1) to resolve the target compound from:

  • Unreacted boronic acid (Rf = 0.12 in 1:1 hexane/EtOAc)

  • Homo-coupled byproducts (Rf = 0.34)

  • Target compound (Rf = 0.48)

Characterization data align with published standards :

  • HRMS (ESI+) : m/z calcd for C₂₀H₂₀O₅ [M+H]⁺ 341.1387, found 341.1389

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 1H), 6.94 (s, 1H), 6.89 (d, J = 8.5 Hz, 1H), 3.98 (q, J = 7.0 Hz, 2H), 3.87 (s, 3H), 2.41 (s, 3H), 1.98 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H)

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxy group at the 4-position undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProductYieldNotes
KMnO₄ (acidic)4-Oxo derivative78%Forms stable quinone-like structure
CrO₃ (H₂SO₄)Aromatic ketone65%Requires anhydrous conditions
O₂ (catalytic Cu)Dimerized product42%Radical-mediated coupling

Mechanistic Insight : Oxidation preferentially targets the electron-rich phenolic ring, with the ethoxy group directing electrophilic attack. The cycloheptane ring remains inert under mild conditions but undergoes ring-opening oxidation at elevated temperatures (>150°C).

Reduction Reactions

The ketonic group at the 4-position is susceptible to reduction:

Reagent/ConditionsProductStereoselectivity
NaBH₄ (MeOH)Secondary alcoholRacemic mixture
LiAlH₄ (THF)Alcohol with partial ring hydrogenation68% cis isomer
H₂ (Pd/C)Fully saturated cycloheptane94%

Key Finding : Catalytic hydrogenation reduces both the ketone and the furan ring’s conjugated double bonds, yielding a tetracyclic alcohol. Steric hindrance from the 1,3-dimethyl groups limits access to the trans configuration .

Substitution Reactions

The ethoxy and methoxy groups participate in nucleophilic substitutions:

Ethoxy Group Replacement

  • Reagent : HI (48% aq.)

  • Product : 4-Hydroxy derivative

  • Conditions : Reflux, 6 hrs

  • Yield : 89%

Methoxy Group Demethylation

  • Reagent : BBr₃ (CH₂Cl₂, −78°C)

  • Product : Catechol derivative

  • Yield : 76%

Regioselectivity : Substitution occurs preferentially at the ethoxy group due to lower steric hindrance compared to the methoxy group.

Ester Hydrolysis and Transesterification

The compound’s ester-linked side chains undergo hydrolysis:

ConditionCatalystProduct
Acidic (HCl/H₂O)H⁺Carboxylic acid
Basic (NaOH/EtOH)OH⁻Sodium carboxylate

Industrial Application : Continuous-flow reactors achieve >95% conversion in 30 minutes at 120°C, enabling scalable production of carboxylated intermediates.

Stability Under Varied Conditions

ConditionDegradationHalf-Life
pH 1–3 (HCl)Ring contraction2.1 hrs
pH 10–12 (NaOH)Demethylation4.8 hrs
UV light (254 nm)Photooxidation1.5 hrs

Critical Note : The compound is light-sensitive, necessitating amber glassware for storage .

Comparative Reactivity with Analogues

DerivativeReactivity Toward NaBH₄Notes
8-Hydroxy variant3× fasterEnhanced keto-enol tautomerism
1,3-Diethyl analogue40% slowerSteric effects dominate

Synthetic Utility

  • Pharmaceutical intermediates : Reduced forms show β-secretase inhibition (IC₅₀ = 0.8 μM).

  • Materials science : Oxidized derivatives exhibit fluorescence quantum yields up to Φ = 0.34.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various synthetic pathways, enabling the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research into the biological activities of this compound has revealed potential antioxidant, anti-inflammatory, and antimicrobial properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage. Additionally, its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored for various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that it may inhibit tumor growth and protect neuronal cells from oxidative damage.

Industry

In industrial applications, this compound is being investigated as a precursor for developing new materials and agrochemicals. Its unique properties make it suitable for formulating innovative products in agriculture and material sciences.

Case Studies

  • Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, showing promise as a natural antioxidant agent .
  • Anti-inflammatory Effects : Research indicated that this compound significantly reduced the production of pro-inflammatory cytokines in cell cultures, suggesting its potential role in managing inflammatory conditions .
  • Antimicrobial Properties : In antimicrobial studies, the compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it disrupts microbial cell membranes effectively .

Mechanism of Action

The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.

Comparison with Similar Compounds

Key Observations:

Ring Size : The target compound’s cycloheptane ring distinguishes it from smaller analogs like cyclopenta[c]furan-4-ones (e.g., compound 8e in ), which exhibit reduced steric hindrance and different conformational flexibility.

Substituent Effects: Halogenation: The iodo-substituted analog () shows a 38% increase in molecular weight compared to the target compound, likely affecting solubility and pharmacokinetics. Methoxy vs. Ethoxy: Replacement of 8-methoxy with 8-ethoxy () increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this polycyclic furanone derivative requires multi-step strategies. Key steps include cyclization of substituted phenyl rings with furanone cores under acidic or catalytic conditions. For example, chemoenzymatic approaches (as seen in similar furanone syntheses) can enhance stereochemical control . Reaction optimization should focus on:
  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) for cyclization .
  • Temperature control : Low temperatures (0–5°C) to minimize side reactions during ethoxy-group incorporation .
  • Purification : Use of high-performance liquid chromatography (HPLC) with Chromolith or Purospher® columns for isolating stereoisomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, ethoxy groups) and stereochemistry .
  • X-ray Crystallography : Resolve crystal packing and confirm cyclohepta[c]furanone ring conformation (as demonstrated in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate analogs) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity, and how do these align with experimental data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed IR/Raman spectra with experimental data to validate structural assignments .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .
  • Contradiction Analysis : Discrepancies between predicted and observed reaction outcomes (e.g., stereochemistry) may arise from solvent effects or transition-state stabilization not accounted for in simulations. Use hybrid QM/MM methods to refine models .

Q. What experimental strategies are recommended for assessing bioactivity and mechanisms of action in disease models?

  • Methodological Answer :
  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For example, evaluate interactions with Hedgehog signaling pathways, as seen in structurally related spirocyclic inhibitors .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and assess membrane permeability via Caco-2 monolayers .
  • Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites after incubation with liver microsomes .

Q. How should researchers design long-term environmental fate studies to evaluate ecological impact?

  • Methodological Answer :
  • Degradation Studies : Monitor abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways under controlled pH/temperature conditions. Use OECD 301/302 guidelines for standardized testing .
  • Bioaccumulation Assays : Measure logP values (via shake-flask or HPLC methods) to predict partitioning in aquatic systems .
  • Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition tests to assess acute/chronic effects .

Q. What methodologies resolve contradictions between predicted and observed stereochemical outcomes in synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and assign configurations via circular dichroism (CD) .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer, as demonstrated in chemoenzymatic syntheses of podophyllotoxin analogs .
  • Crystallographic Analysis : Compare experimental X-ray structures with DFT-optimized geometries to identify steric or electronic mismatches .

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